



# Application Notes and Protocols: BRL 37344 Sodium in Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |  |
|----------------------|------------------|-----------|--|--|--|
| Compound Name:       | BRL 37344 sodium |           |  |  |  |
| Cat. No.:            | B137269          | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

BRL 37344 sodium is a potent and selective  $\beta$ 3-adrenergic receptor agonist that has also been shown to act as a dual  $\beta$ 2-/ $\beta$ 3-adrenoceptor agonist. In the context of diabetes research, it has garnered significant interest for its ability to stimulate glucose uptake and improve glucose homeostasis independently of the insulin signaling pathway. This document provides detailed application notes and experimental protocols for the use of BRL 37344 in diabetes research, summarizing key quantitative data and outlining the underlying signaling mechanisms.

## Introduction

The rising prevalence of type 2 diabetes necessitates the exploration of novel therapeutic strategies that can improve glycemic control. One promising avenue is the targeting of insulin-independent pathways for glucose disposal. BRL 37344 has emerged as a valuable research tool in this area. It has been demonstrated to enhance glucose uptake in skeletal muscle, a major tissue responsible for postprandial glucose clearance. This effect is primarily mediated through the  $\beta$ 2-adrenoceptor, leading to the translocation of GLUT4 glucose transporters to the cell surface. Notably, this action does not involve the canonical insulin signaling cascade, making it a potential therapeutic target for overcoming insulin resistance.



## **Mechanism of Action**

BRL 37344 stimulates glucose uptake in skeletal muscle by activating β2-adrenoceptors.[1][2] This activation triggers a signaling cascade that is distinct from the insulin pathway. The key molecular events involve the activation of the mechanistic target of rapamycin complex 2 (mTORC2).[1][2] Unlike insulin, BRL 37344 does not induce the phosphorylation of Akt (Protein Kinase B) at Thr308 or Ser473.[1] The downstream signaling from mTORC2 culminates in the translocation of GLUT4-containing vesicles to the plasma membrane, thereby facilitating increased glucose entry into the muscle cells. An important characteristic of BRL 37344 is that it acts as a partial agonist for cAMP generation but a full agonist for glucose uptake, and it does not appear to cause classical β2-adrenoceptor desensitization or internalization.[1][2]

# **Quantitative Data Summary**

The following tables summarize the quantitative effects of BRL 37344 administration in various experimental models as reported in the literature.

Table 1: In Vitro Effects of BRL 37344 on Glucose Uptake

| Cell<br>Line/Tissue    | Agonist                            | pEC50     | Maximal<br>Response (%<br>of basal) | Antagonist                   |
|------------------------|------------------------------------|-----------|-------------------------------------|------------------------------|
| L6 Myotubes            | BRL 37344                          | 6.9 ± 0.1 | 162 ± 3.2                           | ICI118551 (β2-<br>selective) |
| L6 Myotubes            | Isoprenaline                       | 7.3 ± 0.2 | 175 ± 3.5                           | ICI118551 (β2-<br>selective) |
| L6 Myotubes            | Insulin                            | 7.3 ± 0.2 | 170 ± 3.7                           | -                            |
| Human SKMC<br>Myotubes | BRL 37344                          | -         | Significant increase                | -                            |
| Rat Soleus<br>Muscle   | BRL 37344<br>(10 <sup>-11</sup> M) | -         | 30% increase                        | -                            |
| Rat EDL Muscle         | BRL 37344<br>(10 <sup>-11</sup> M) | -         | 24% increase                        | -                            |



pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Data sourced from[1][3]

Table 2: In Vivo Effects of BRL 37344 in a Mouse Model of X-linked Nephrogenic Diabetes Insipidus

| Parameter               | Treatment                           | Dosage  | Duration | Outcome                 |
|-------------------------|-------------------------------------|---------|----------|-------------------------|
| Urine Output            | Single i.p. injection               | 1 mg/kg | 3 hours  | Short-lasting reduction |
| 24h Urine Output        | Repeated i.p. injections (every 4h) | 1 mg/kg | 24 hours | 27% reduction           |
| 24h Urine<br>Osmolarity | Repeated i.p. injections (every 4h) | 1 mg/kg | 24 hours | 25% increase            |
| 24h Water Intake        | Repeated i.p. injections (every 4h) | 1 mg/kg | 24 hours | 20% reduction           |

Data sourced from[4][5]

# **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: BRL 37344 signaling pathway for glucose uptake in skeletal muscle.

# **Experimental Protocols**

# Protocol 1: In Vitro Glucose Uptake Assay in L6 Myotubes

Objective: To measure the effect of BRL 37344 on glucose uptake in a skeletal muscle cell line.

#### Materials:

- · L6 myotubes
- Krebs-Ringer-HEPES (KRH) buffer



- BRL 37344 sodium salt
- Insulin (positive control)
- Isoprenaline (positive control)
- ICI118551 (β2-antagonist)
- SR59230A (β3-antagonist)
- 2-deoxy-[3H]-glucose
- Cytochalasin B
- Scintillation fluid and counter

#### Procedure:

- Seed L6 myoblasts in 6-well plates and differentiate into myotubes.
- Serum-starve the myotubes for 3-5 hours prior to the experiment.
- · Wash the cells twice with KRH buffer.
- Pre-incubate the cells with or without antagonists (e.g., 1  $\mu$ M ICI118551 or 1  $\mu$ M SR59230A) for 30 minutes.
- Add varying concentrations of BRL 37344, insulin, or isoprenaline and incubate for the desired time (e.g., 30 minutes).
- Initiate glucose uptake by adding 0.5  $\mu$ Ci/mL 2-deoxy-[³H]-glucose and 10  $\mu$ M unlabeled 2-deoxy-glucose. For non-specific uptake, add 10  $\mu$ M cytochalasin B.
- Incubate for 10 minutes at 37°C.
- Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells with 0.1 M NaOH.



- Determine the radioactivity in the cell lysates by liquid scintillation counting.
- Normalize the data to protein concentration.

## Protocol 2: In Vivo Glucose Tolerance Test (GTT) in Mice

Objective: To assess the effect of BRL 37344 on glucose clearance in vivo.

#### Materials:

- Male C57BL/6J mice (or other appropriate strain)
- BRL 37344 sodium salt
- Sterile saline
- Glucose solution (e.g., 20% w/v)
- Glucometer and test strips

#### Procedure:

- Fast the mice overnight (approximately 12-16 hours) with free access to water.
- Record the basal blood glucose level from the tail vein (t=0).
- Administer BRL 37344 (e.g., 1 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
- After 30 minutes, administer a glucose bolus (e.g., 2 g/kg body weight) via i.p. injection.
- Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
- Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow for in vitro and in vivo experiments with BRL 37344.

## Conclusion

BRL 37344 sodium is a valuable pharmacological tool for investigating insulin-independent mechanisms of glucose uptake. Its action through the  $\beta$ 2-adrenoceptor/mTORC2 pathway in skeletal muscle provides a unique model for studying alternative strategies to enhance glucose disposal. The protocols and data presented here offer a comprehensive guide for researchers aiming to utilize BRL 37344 in their diabetes-related studies. Careful consideration of the



biphasic effects of BRL 37344, with stimulatory actions at low concentrations and potential inhibitory effects at higher concentrations on glucose utilization, is crucial for experimental design and data interpretation.[3][6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. journals.physiology.org [journals.physiology.org]
- 2. BRL37344 stimulates GLUT4 translocation and glucose uptake in skeletal muscle via β2adrenoceptors without causing classical receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biphasic effects of the beta-adrenoceptor agonist, BRL 37344, on glucose utilization in rat isolated skeletal muscle PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The β3-AR agonist BRL37344 ameliorates the main symptoms of X-linked nephrogenic diabetes insipidus in the mouse model of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The β3-AR agonist BRL37344 ameliorates the main symptoms of X-linked nephrogenic diabetes insipidus in the mouse model of the disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biphasic effects of the beta-adrenoceptor agonist, BRL 37344, on glucose utilization in rat isolated skeletal muscle PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: BRL 37344 Sodium in Diabetes Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137269#brl-37344-sodium-administration-in-diabetes-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com